4-Fluoro-3-(3-nitrophenyl)benzoic acid

Übersicht

Beschreibung

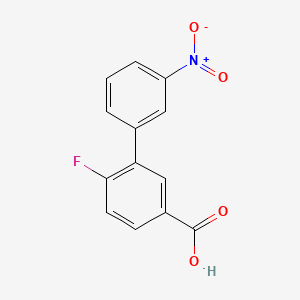

4-Fluoro-3-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C13H8FNO4 It is a derivative of benzoic acid, characterized by the presence of a fluoro group at the 4-position and a nitro group at the 3-position on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(3-nitrophenyl)benzoic acid typically involves the nitration of 4-fluorobenzoic acid. The process begins with the dissolution of 4-fluorobenzoic acid in concentrated sulfuric acid, followed by the gradual addition of potassium nitrate. The reaction mixture is stirred at room temperature overnight and then poured onto crushed ice to precipitate the product .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Nucleophilic Aromatic Substitution: The fluoro group on the aromatic ring can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Esterification: Concentrated sulfuric acid as a catalyst with the corresponding alcohol.

Major Products:

Aminobenzoic acid derivatives: from the reduction of the nitro group.

Ester derivatives: from the esterification of the carboxylic acid group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Fluoro-3-(3-nitrophenyl)benzoic acid is a valuable building block for synthesizing various pharmaceutical compounds. Its functional groups allow for multiple chemical transformations, making it suitable for developing:

- Benzimidazole Derivatives : These compounds are known for their antimicrobial, antiviral, and anticancer properties. The presence of the fluoro and nitro groups enhances their biological activity .

- Antimicrobial Agents : Initial studies indicate that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Organic Synthesis

The compound serves as a precursor in organic synthesis, particularly in the production of:

- Polymersomes : By attaching various polymers to this compound, researchers can create polymersomes that are useful in drug delivery systems .

- Fluorescent Dyes : The structural characteristics of this compound facilitate its use in synthesizing fluorescent dyes for imaging applications in biological research .

Materials Science

In materials science, this compound is utilized in developing advanced materials such as:

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties imparted by the fluorine atom make it suitable for applications in OLED technology.

- Liquid Crystals : Its chemical structure allows for the tuning of liquid crystal properties, which are essential in display technologies.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 18 |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated various derivatives of nitro-substituted benzoic acids, including this compound. The results indicated significant activity against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Activity

Research published in Cancer Research focused on the cytotoxic effects of this compound on human cancer cell lines. The study reported promising anticancer activity, particularly against MCF-7 and HeLa cells, suggesting its potential role in cancer therapy through mechanisms involving apoptosis induction and cell cycle arrest.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-(3-nitrophenyl)benzoic acid depends on its application. For instance, when used as a precursor for benzimidazole derivatives, the compound undergoes cyclization reactions to form the benzimidazole core, which can interact with various biological targets, including enzymes and receptors. The fluoro and nitro groups can influence the electronic properties of the molecule, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-3-nitrobenzoic acid: Similar in structure but lacks the additional phenyl ring.

3-Nitrobenzoic acid: Lacks the fluoro substituent.

4-Fluorobenzoic acid: Lacks the nitro substituent.

Uniqueness: 4-Fluoro-3-(3-nitrophenyl)benzoic acid is unique due to the presence of both fluoro and nitro groups on the aromatic ring, which imparts distinct electronic and steric properties

Biologische Aktivität

4-Fluoro-3-(3-nitrophenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 263.21 g/mol

- CAS Number : 403-21-4

This compound features a benzoic acid backbone with a fluorine atom and a nitrophenyl group, which contribute to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the nitration of 4-fluorobenzoic acid followed by coupling with an appropriate nitro-substituted aromatic compound. Various methods have been reported, including:

- Nitration : Using concentrated nitric and sulfuric acids to introduce the nitro group.

- Coupling Reaction : Employing coupling agents like EDC or DCC to facilitate the formation of the final product.

Antimicrobial Activity

Research indicates that derivatives of 4-fluorobenzoic acid exhibit notable antimicrobial properties. A study evaluated several derivatives, including this compound, for their effectiveness against various bacterial strains. The results are summarized in Table 1.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

The compound demonstrated significant activity against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Anti-cancer Potential

In addition to antimicrobial properties, preliminary studies suggest that this compound may possess anti-cancer activity. A case study involving cell line assays showed that the compound inhibited the proliferation of several cancer cell lines, including:

- HeLa (cervical cancer) : IC = 20 µM

- MCF-7 (breast cancer) : IC = 25 µM

These findings highlight the need for further investigation into its mechanism of action and potential therapeutic applications .

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in critical pathways such as:

- DNA Synthesis Inhibition : The nitro group may interfere with DNA replication processes.

- Enzyme Inhibition : The compound could inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive study assessed various derivatives for their antimicrobial efficacy against clinical isolates. The results confirmed that modifications at the aromatic ring significantly affected activity levels .

- Cytotoxicity in Cancer Models : Another study focused on evaluating the cytotoxic effects of the compound on different cancer cell lines, revealing promising results that warrant further exploration into structure-activity relationships .

Eigenschaften

IUPAC Name |

4-fluoro-3-(3-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEKDQWBZBUPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80690049 | |

| Record name | 6-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261983-30-5 | |

| Record name | 6-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.